N-acetyl-N-(benzyloxy)benzamide
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Overview
Description
N-acetyl-N-(benzyloxy)benzamide is an organic compound with the molecular formula C16H15NO3 It is a derivative of benzamide, where the amide nitrogen is substituted with an acetyl group and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(benzyloxy)benzamide typically involves the reaction of benzamide with acetic anhydride and benzyl alcohol. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often include heating the mixture to around 80°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-(benzyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydroxylamine hydrochloride and pyridine are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-acetyl-N-(benzyloxy)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as Alzheimer’s and diabetes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-acetyl-N-(benzyloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. This inhibition occurs through the binding of the compound to the peptides, preventing their aggregation and subsequent neurotoxicity . Additionally, it may act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-benzylbenzamide
- N-phenethylbenzamide
- N-benzyloxybenzamide
Uniqueness
N-acetyl-N-(benzyloxy)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in inhibiting amyloid-beta aggregation and has a broader range of applications in scientific research .
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-acetyl-N-phenylmethoxybenzamide |
InChI |
InChI=1S/C16H15NO3/c1-13(18)17(16(19)15-10-6-3-7-11-15)20-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
InChI Key |
CWEFTDGWOYVKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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